N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)21-9-10-23-14-17(13-22-23)19-4-3-11-25-19/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJINZMYJXFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the furan-2-yl and pyrazol-1-yl intermediates, followed by their coupling with an ethyl chain
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings may be susceptible to oxidation under certain conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: Functional groups on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Pyrazole-Acetamide Derivatives
- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): Key differences: Replaces the furan-2-yl group with thiophene and includes a methylphenoxy substituent. Impact: Thiophene (sulfur-containing) versus furan (oxygen-containing) alters electronic properties and metabolic stability. Thiophene’s higher lipophilicity may enhance membrane permeability but reduce solubility . Synthesis: Synthesized via condensation of 1H-pyrazol-3-amine with thiophene-2-carbaldehyde, differing from the target compound’s likely route involving furan derivatives .
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Key differences: Features a thiazole ring and methylphenyl substituent on pyrazole.
b) Sulfur-Containing Phenyl Acetamides
- N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (): Key differences: Substitutes isopropylthio with morpholinosulfonyl. Impact: The morpholinosulfonyl group enhances solubility due to its polar nature, whereas isopropylthio increases lipophilicity, favoring blood-brain barrier penetration .
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula.
†Estimated using similar analogs.
Key Observations:
- The target compound’s furan protons are expected to resonate at δ 6.5–7.5, distinct from thiophene (δ 7.1–7.3) or morpholine (δ 3.6–3.8) signals in analogs .
- The isopropylthio group ’s methyl protons (δ 1.2–1.4) would differ from electron-withdrawing groups (e.g., Cl in ), which shift adjacent aromatic protons upfield .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound with diverse biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 346.41 g/mol. Its structure comprises a furan ring, a pyrazole moiety, and an isopropylthio-substituted phenyl group, which contribute to its pharmacological potential.
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : The presence of furan and pyrazole rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Effects : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 5-furan-2-yl-pyrazole derivatives | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar pyrazole derivatives have shown cytotoxic effects against several cancer cell lines, indicating that this compound could also be effective in targeting cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Properties : A study demonstrated that derivatives containing both furan and pyrazole moieties exhibited significant inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anticancer Research : In a comparative study, compounds similar to this compound were tested against various cancer cell lines, showing IC50 values lower than standard chemotherapeutic agents.
Q & A
Basic: What synthetic routes and optimization strategies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of the furan-2-yl-pyrazole intermediate with a thiol-containing phenylacetamide precursor under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
- Step 2: Alkylation or coupling reactions to introduce the ethyl linker between the pyrazole and acetamide moieties. Catalysts like potassium carbonate or piperidine are often employed to enhance yields .
- Optimization Strategies:
- Monitor reaction progress via TLC (Rf value tracking) and HPLC for purity assessment .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Confirm final product identity using 1H/13C NMR (peaks for furan protons at δ 6.3–7.4 ppm, pyrazole NH at δ 8.1–8.5 ppm) and HRMS (exact mass verification) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies aromatic protons (furan, pyrazole, phenyl rings) and NH/CH2 groups.
- 13C NMR confirms carbonyl (C=O at ~170 ppm) and sulfur-containing groups (C-S at ~40–50 ppm) .
- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .
- Mass Spectrometry (MS): HRMS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles for pyrazole-furan spatial orientation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
Answer:
Methodology:
- Derivatization: Synthesize analogs with modifications to the furan (e.g., thiophene substitution), pyrazole (methyl/isopropyl groups), or isopropylthio moiety. Compare bioactivity trends .
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases (e.g., COX-1/2) using fluorogenic substrates .
- Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with IC50 calculations .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or TNF-α .
- Data Analysis: Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Resolution Strategies:
- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time .
- Validate Target Engagement: Use surface plasmon resonance (SPR) to measure direct binding kinetics (KA/KD values) .
- Reproducibility Checks: Replicate experiments with independent synthetic batches to rule out impurity effects .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .
Advanced: What computational approaches predict this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding poses in active sites (e.g., COX-2 or p38 MAPK). Prioritize hydrogen bonds between the acetamide carbonyl and catalytic residues .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (GROMACS) to assess complex stability and ligand residence times .
- Pharmacophore Modeling: Identify critical features (e.g., hydrophobic furan, hydrogen-bonding pyrazole) using Phase or MOE .
- ADMET Prediction: Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Advanced: What strategies address low yields in coupling reactions during synthesis?
Answer:
Troubleshooting:
- Catalyst Optimization: Replace traditional bases (K2CO3) with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-thioether formation) .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Stepwise Coupling: Isolate and purify intermediates (e.g., pyrazole-ethylamine) before acetamide formation to reduce side reactions .
- Microwave-Assisted Synthesis: Apply controlled microwave heating (100–150°C) to accelerate reaction rates and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
